H-Ser-His-OH
Description
Historical Perspectives in Dipeptide Research
The study of peptides traces back to the early 20th century, coinciding with initial efforts to understand protein structure. The synthesis and investigation of dipeptides were crucial steps in elucidating how amino acids link together to form larger polypeptide chains. Early pioneers in chemistry, such as Emil Fischer, made significant contributions to the field of peptide chemistry, including the synthesis of dipeptides. numberanalytics.com The therapeutic application of peptides also has a history spanning approximately a century, with insulin (B600854) therapy in the 1920s marking a notable early use. nih.govcapes.gov.br While initially sometimes viewed merely as protein artifacts or degradation products, dipeptides are now recognized as having distinct biological activities and roles in various physiological processes. numberanalytics.comnih.gov
Academic Significance in Biochemistry and Molecular Biology
Dipeptides hold significant academic importance in biochemistry and molecular biology. They serve as fundamental building blocks for proteins and are involved in various biological processes. numberanalytics.com Understanding dipeptides is essential for comprehending the structure and function of proteins. numberanalytics.com Research into dipeptides contributes to the broader understanding of how amino acids and small peptides can exhibit biological activities and participate in cellular functions. ontosight.ai The study of dipeptides also extends to exploring their potential as therapeutic agents and their applications in various industries. numberanalytics.com
Conceptual Framework for Seryl-Histidine's Role in Biological Systems
Seryl-histidine has been investigated for its potential catalytic activities, drawing interest due to the presence of serine and histidine residues, which are often found in the catalytic sites of enzymes, particularly serine proteases. nih.govmdpi.com The imidazole (B134444) group of histidine, for instance, is known to play a central role in biological catalysis, acting as an acid or a base. researchgate.netplos.org Research suggests that Ser-His can exhibit hydrolysis cleavage activity and may possess the original digestion function of serine proteases. nih.govusra.edu This has led to the hypothesis that Ser-His could represent an evolutionary model or core component for modern serine proteases. nih.govusra.edusciengine.com Furthermore, studies have explored the ability of Ser-His to catalyze the formation of peptide bonds and the oligomerization of nucleotides, suggesting potential roles in prebiotic chemistry and the origin of life scenarios. researchgate.netplos.orgcore.ac.uknih.govprotobiology.org
Detailed research findings on Seryl-Histidine include investigations into its protein cleavage spectrum against various proteins like GFP, CyPA, BSA, and myoglobin (B1173299), evaluated using high-resolution mass spectrometry. These experiments indicate that Ser-His can cleave a broad range of substrate proteins with varying secondary structures and can cleave at all 20 amino acids with different efficiencies, supporting its potential as a prototype for serine proteases. nih.govusra.edu
Table 1: Seryl-Histidine (Ser-His) Basic Information
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₄ | PubChem nih.gov |
| Molecular Weight | 242.23 g/mol | PubChem nih.gov |
| PubChem CID | 7016094 | PubChem nih.gov |
| Synonyms | serylhistidine, seryl-histidine, Ser-His | PubChem nih.gov |
Table 2: Observed Catalytic Activities of Seryl-Histidine
| Activity | Description | Source |
| Hydrolysis Cleavage Activity | Cleavage of proteins (e.g., BSA, GFP, CyPA, myoglobin), DNA, and a carboxyl ester. | nih.govmdpi.comusra.edusciengine.com |
| Peptide Bond Formation Catalysis | Catalyzes the condensation of amino acid esters and peptide fragments to form peptide bonds. | researchgate.netcore.ac.uknih.govprotobiology.org |
| Oligomerization of Activated Nucleotides | Catalyzes the oligomerization of trimers of imidazole-activated nucleotides. | researchgate.netplos.orgcore.ac.uk |
These findings highlight Seryl-Histidine as a molecule of significant interest in understanding fundamental biochemical processes, enzyme evolution, and potential prebiotic chemical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPDHTZJJCGEI-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426797 | |
| Record name | serylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67726-09-4 | |
| Record name | serylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Seryl Histidine in Enzymatic Catalysis and Protein Function
The Serine-Histidine-Aspartate Catalytic Triad (B1167595): Foundational Concepts
The Ser-His-Asp motif is one of the most extensively studied catalytic mechanisms in biochemistry, exemplified by serine proteases such as chymotrypsin (B1334515) and trypsin. wikipedia.orggonzaga.edu In these enzymes, the three residues—Serine, Histidine, and Aspartate—are brought into close proximity by the protein's three-dimensional folding, even though they may be distant in the primary amino acid sequence. wikipedia.orgbbk.ac.uk This specific spatial arrangement is crucial for their catalytic function, which involves the hydrolysis of peptide bonds. gonzaga.edu The triad works in a concerted fashion: the aspartate residue orients and polarizes the histidine, which in turn acts as a general base to activate the serine, transforming its hydroxyl group into a potent nucleophile. wikipedia.orgbbk.ac.uk
The catalytic action of the Ser-His-Asp triad is a multi-step process involving covalent catalysis. The reaction can be broadly divided into two phases: acylation, where a covalent acyl-enzyme intermediate is formed, and deacylation, where this intermediate is hydrolyzed to release the product and regenerate the free enzyme. gonzaga.edunih.gov
In a neutral physiological environment, the hydroxyl group of a serine residue is not sufficiently reactive to attack a stable carbonyl carbon, such as that in a peptide bond. bbk.ac.uknih.gov The catalytic triad dramatically enhances serine's nucleophilicity through a charge-relay system. bbk.ac.uk The process begins with the carboxylate group of the aspartate residue forming a hydrogen bond with the imidazole (B134444) ring of the histidine residue. wikipedia.org This interaction orients the histidine and increases the pKa of its imidazole nitrogen from approximately 7 to around 12, making it a much stronger base. wikipedia.org
This empowered histidine residue is then perfectly positioned to act as a general base, abstracting a proton from the hydroxyl group of the nearby serine residue. bbk.ac.uknih.gov This proton abstraction generates a highly reactive and negatively charged alkoxide ion from the serine's side chain. libretexts.org This activated serine is now a powerful nucleophile, poised to attack the electrophilic carbonyl carbon of the substrate's scissile peptide bond. nih.govwikipedia.org This initial step is critical for initiating the cleavage of the peptide bond. gonzaga.edu
The roles of histidine and aspartate are central to the proton transfer events that facilitate catalysis. As the activated serine nucleophile attacks the substrate's carbonyl carbon, a transient, high-energy tetrahedral intermediate is formed. nih.gov Simultaneously, the histidine, now protonated (as an imidazolium (B1220033) ion), acts as a general acid, donating its newly acquired proton to the nitrogen atom of the scissile peptide bond. wikipedia.orgwikipedia.org This protonation facilitates the cleavage of the carbon-nitrogen bond, leading to the release of the C-terminal portion of the polypeptide substrate. gonzaga.edu
The aspartate residue's primary role is to electrostatically stabilize the positively charged imidazolium ion of histidine that forms during the transition state. gonzaga.edubbk.ac.uk This stabilization is crucial for lowering the activation energy of the reaction. wikipedia.org In the second phase of the reaction, deacylation, a water molecule enters the active site. The histidine residue, now back in its basic form, abstracts a proton from the water molecule, activating it to form a hydroxide (B78521) ion. wikipedia.orggonzaga.edu This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. The histidine, once again protonated, donates a proton back to the serine's oxygen atom as the covalent bond is broken, releasing the N-terminal portion of the original substrate and regenerating the enzyme's active site for the next catalytic cycle. gonzaga.edu
During the formation of the tetrahedral intermediate, the carbonyl oxygen of the substrate acquires a negative charge, forming an oxyanion. wikipedia.orgyoutube.com This charged intermediate is inherently unstable. To overcome this, serine proteases feature a structural motif known as the "oxyanion hole," a pocket in the active site that stabilizes this transient negative charge. wikipedia.orgresearchgate.net
The oxyanion hole is typically formed by the backbone amide hydrogens of two amino acid residues, usually the catalytic serine itself and another residue, such as Glycine (B1666218) 193 in chymotrypsin. wikipedia.orgnih.gov These amide groups are positioned to donate hydrogen bonds to the negatively charged oxygen of the tetrahedral intermediate. wikipedia.orgnih.gov This interaction provides significant electrostatic stabilization to the transition state, lowering the activation energy required for the reaction to proceed. wikipedia.orgacs.org By preferentially binding and stabilizing the transition state over the ground state substrate, the oxyanion hole contributes significantly to the immense catalytic efficiency of these enzymes. wikipedia.orgnih.gov
The Ser-His-Asp catalytic triad is a testament to the power of evolution to arrive at optimal chemical solutions. Its widespread presence across different enzyme families highlights its efficiency and robustness as a catalytic strategy.
One of the most compelling pieces of evidence for the triad's efficacy is its repeated independent evolution in numerous, structurally unrelated enzyme superfamilies—a classic example of convergent evolution at the molecular level. wikipedia.orgwikipedia.org Enzymes from different evolutionary lineages, possessing entirely different protein folds, have converged on the identical geometric arrangement of serine, histidine, and aspartate in their active sites to perform similar catalytic reactions. nih.govlibretexts.org
Table 1: Examples of Enzyme Superfamilies with Convergently Evolved Ser-His-Asp Triads This table is scrollable.
| Superfamily | Representative Enzyme | Protein Fold | Order of Catalytic Residues in Primary Sequence |
|---|---|---|---|
| PA Clan (Chymotrypsin-like) | Chymotrypsin, Trypsin, Elastase | Double β-barrel | His, Asp, Ser |
| Subtilisin-like | Subtilisin | α/β hydrolase fold | Asp, His, Ser |
| α/β Hydrolase Fold | Acetylcholinesterase, Lipases | α/β hydrolase fold | Ser, His, Asp/Glu |
| Serine Carboxypeptidases | Wheat Germ Carboxypeptidase II | Distinct Fold | Ser, His, Asp |
Evolution and Conservation of the Ser-His-Asp Triad
Divergent Evolution of Function within Triad-Containing Enzymes
The catalytic triad, typically composed of serine, histidine, and an acidic residue like aspartate or glutamate (B1630785), is a classic example of convergent evolution, having appeared independently in numerous enzyme superfamilies. wikipedia.orglibretexts.org However, once established, this catalytic core has also been the subject of extensive divergent evolution, allowing enzymes with a shared ancestry to acquire new functions and specificities. wikipedia.org This evolutionary radiation is evident in the α/β-hydrolase fold superfamily, where enzymes with the same Ser-His-Asp triad can catalyze at least 17 different reactions, ranging from hydrolysis to oxidation-reduction. nih.gov
This functional divergence is often driven by subtle changes in the active site that modulate the reactivity of the catalytic triad, as well as alterations in substrate-binding pockets that accommodate different molecules. wikipedia.orgnih.gov For instance, within the same enzyme family, variations in the residues surrounding the catalytic triad can influence which reaction is catalyzed. nih.gov In some cases, evolution has even led to the replacement of the nucleophile itself, with some superfamilies containing families that utilize either serine or cysteine, demonstrating a switch in the primary catalytic residue over evolutionary time. wikipedia.org This adaptability highlights the versatility of the catalytic triad as a scaffold for the evolution of new enzymatic functions.
Variations in Catalytic Triad Configurations Involving Serine and Histidine
While the canonical Ser-His-Asp triad is the most well-known, nature employs several variations of this catalytic motif, demonstrating a degree of flexibility in the components required for catalysis. These variations often involve the substitution of the third member of the triad, the acidic residue, or even its complete omission, leading to a simpler dyad system.
In some enzymes, glutamate is utilized instead of aspartate as the acidic third member of the catalytic triad. nih.gov An example of this is the LD-carboxypeptidase from Pseudomonas aeruginosa, which plays a role in peptidoglycan recycling and features a Ser-His-Glu triad. nih.gov The function of the glutamate residue is analogous to that of aspartate in the classical triad: it orients the histidine residue and helps to stabilize the positive charge that develops on the histidine during the transition state of the reaction. nih.gov The occurrence of the Ser-His-Glu triad in enzymes with different protein folds, such as the LD-carboxypeptidase and aspartyl dipeptidases, suggests that this particular catalytic arrangement has arisen through convergent evolution. nih.gov
A more unusual variation is the Ser-His-His triad, found in enzymes like the cytomegalovirus protease. wikipedia.orgnih.gov In this configuration, a second histidine residue takes the place of the typical acidic residue. wikipedia.org This arrangement is thought to result in a less efficient enzyme compared to those with the classical Ser-His-Asp triad. nih.gov Mutational studies have shown that the second, non-bridging histidine residue contributes significantly less to the catalytic rate than the aspartate in a traditional triad. nih.gov This suggests that the Ser-His-His triad may be a mechanism for tuning down the catalytic activity of the protease, potentially to control the rate of cleavage in a specific biological context. wikipedia.orgnih.gov Consequently, the cytomegalovirus protease is considered to function more like a Ser-His dyad. nih.gov
In some instances, the catalytic machinery is simplified to a dyad, consisting of only two residues. The Ser-His dyad is one such configuration, where the aspartate or glutamate is absent. nih.gov The rhomboid protease GlpG from E. coli is an example of an enzyme that utilizes a Ser-His dyad. nih.gov
Another important variation is the Ser-Lys dyad. nih.gov This catalytic pair is found in enzymes such as the Type 1 signal peptidase from E. coli and the UmuD' protease. nih.govnih.gov In this arrangement, a lysine (B10760008) residue functions as the general base, abstracting a proton from the serine to activate it for nucleophilic attack. nih.gov Enzymes employing a Ser-Lys dyad, like the E. coli signal peptidase, often exhibit optimal activity at a higher pH (around 9) compared to the neutral pH optimum of many Ser-His-Asp proteases. nih.gov The higher pKa of the lysine side chain compared to histidine is a key factor in this difference. oup.com
| Catalytic Motif | Example Enzyme(s) | Function of the Third/Second Residue | Key Characteristics |
| Ser-His-Glutamate | LD-carboxypeptidase (P. aeruginosa) | Glutamate orients and stabilizes the catalytic histidine. nih.gov | Functionally analogous to the Ser-His-Asp triad. nih.gov |
| Ser-His-Histidine | Cytomegalovirus protease | The second histidine has a less pronounced effect on catalysis compared to aspartate. nih.gov | Results in a kinetically less efficient enzyme. nih.gov |
| Ser-His Dyad | Rhomboid protease GlpG (E. coli) | N/A | A simplified two-residue catalytic system. nih.gov |
| Ser-Lys Dyad | Type 1 signal peptidase (E. coli), UmuD' protease | Lysine acts as the general base to activate serine. nih.gov | Often have a higher optimal pH for activity. nih.gov |
Functional Diversity of Enzymes Employing Serine-Histidine Motifs
The presence of a serine-histidine catalytic motif, whether as part of a dyad or a triad, is a hallmark of a vast and functionally diverse group of enzymes. Serine proteases, in particular, exemplify this diversity, with roles in digestion, blood coagulation, immunity, and protein processing. nih.govnih.gov
Serine proteases are endopeptidases that cleave peptide bonds within proteins. wikipedia.org The catalytic mechanism generally proceeds via a "ping-pong" mechanism involving two main stages. youtube.comwikipedia.org First, the activated serine nucleophile attacks the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate. youtube.comwikipedia.org This intermediate is stabilized by an "oxyanion hole," a region of the active site that forms hydrogen bonds with the negatively charged oxygen atom. youtube.com The peptide bond is then cleaved, and the C-terminal portion of the substrate is released, leaving the N-terminal portion covalently attached to the serine as an acyl-enzyme intermediate. youtube.comwikipedia.org In the second stage, a water molecule enters the active site, is activated by the histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme. wikipedia.orglibretexts.org
A key feature of serine proteases is their substrate specificity, which is largely determined by the nature of the S1 binding pocket. libretexts.orgpurdue.edu This pocket is a cavity on the enzyme's surface that accommodates the side chain of the amino acid residue at the P1 position (immediately preceding the cleaved peptide bond) of the substrate. purdue.edu The size, shape, and charge of the S1 pocket dictate which amino acid side chains can bind, and therefore, where the protease will cleave a polypeptide chain. libretexts.orgpurdue.edu
| Serine Protease | S1 Pocket Characteristics | P1 Substrate Specificity |
| Chymotrypsin | Deep and hydrophobic. libretexts.org | Large, hydrophobic residues (e.g., Phenylalanine, Tryptophan, Tyrosine). wikipedia.orglibretexts.org |
| Trypsin | Deep and contains a negatively charged aspartate residue at the bottom. wikipedia.org | Positively charged residues (e.g., Lysine, Arginine). wikipedia.org |
| Elastase | Shallow due to the presence of bulky valine and threonine residues. | Small, neutral residues (e.g., Alanine, Glycine, Valine). |
Other Hydrolase and Transferase Activities
The catalytic prowess of the seryl-histidine dyad extends beyond lipases and esterases to a diverse array of other hydrolases and transferases. wikipedia.org Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, while transferases facilitate the transfer of functional groups from a donor molecule to an acceptor molecule. aatbio.comumd.edu The fundamental ability of the Ser-His pair to generate a potent nucleophile in serine makes it an adaptable catalytic tool for a variety of chemical transformations.
In many hydrolases, the Ser-His dyad is a central component of the catalytic machinery. This includes a wide range of proteases (peptidases), which cleave peptide bonds in proteins. wikipedia.orgwikipedia.org Serine proteases, such as trypsin and chymotrypsin, are textbook examples where the Ser-His-Asp catalytic triad drives the hydrolysis of amide bonds. nih.gov The mechanism is analogous to that of esterases, involving nucleophilic attack by the activated serine on the carbonyl carbon of the peptide bond, formation of a tetrahedral intermediate, and subsequent formation and hydrolysis of an acyl-enzyme intermediate. youtube.com Other examples of hydrolases utilizing this catalytic motif include certain phospholipases, which hydrolyze ester bonds in phospholipids, and thioesterases, which act on thioester bonds. wikipedia.org Even the dipeptide Ser-His itself has been shown to possess hydrolytic activity, capable of cleaving esters, proteins, and nucleic acids, highlighting the inherent catalytic potential of this pairing. mdpi.com
The Ser-His dyad is also found in a variety of transferase enzymes. In these enzymes, the acyl-enzyme intermediate that is formed is not hydrolyzed by water but is instead attacked by another nucleophile, the acceptor molecule. wikipedia.org This results in the transfer of the acyl group from the donor substrate to the acceptor. For example, acyltransferases utilize the Ser-His dyad to transfer acyl groups to various acceptor molecules like alcohols or amines. nih.gov The specificity for transferase versus hydrolase activity is often determined by the enzyme's ability to exclude water from the active site and to specifically bind the acceptor molecule. nih.gov Some enzymes within the α/β-hydrolase fold superfamily, which typically function as hydrolases, can exhibit promiscuous transferase activity. nih.gov This catalytic promiscuity underscores the versatility of the Ser-His catalytic machinery. The simple dipeptide Ser-His has also been demonstrated to act as a peptidyl transferase, catalyzing the formation of peptide bonds. researchgate.net
| Enzyme Class | Specific Example | Bond Cleaved/Group Transferred | Role of Ser-His |
|---|---|---|---|
| Serine Proteases | Trypsin, Chymotrypsin | Peptide (amide) bonds | Serine as nucleophile, Histidine as general base/acid |
| Phospholipases | Phospholipase A2 | Ester bonds in phospholipids | Serine as nucleophile, Histidine as general base/acid |
| Thioesterases | Acyl-CoA thioesterases | Thioester bonds | Serine as nucleophile, Histidine as general base/acid |
| Acyltransferases | Glycerol-3-phosphate acyltransferase | Acyl group transfer | Serine as nucleophile, Histidine as general base/acid |
Computational and Structural Insights into Serine-Histidine Catalytic Sites
Conformational Dynamics of Active Sites
The catalytic efficiency of enzymes containing a Ser-His dyad is not solely dependent on the static positioning of these residues but is intricately linked to the conformational dynamics of the active site. nih.gov Molecular dynamics (MD) simulations and other computational techniques have revealed that the active site is a flexible entity, and its dynamic nature is crucial for substrate binding, catalysis, and product release. acs.org
In the context of the Ser-His catalytic pair, conformational dynamics play a critical role in several key steps of the catalytic cycle. For instance, the proton transfer from the serine hydroxyl group to the histidine imidazole ring is a fundamental step in activating the serine nucleophile. bbk.ac.uk The efficiency of this proton transfer is highly dependent on the distance and orientation between the two residues, which are subject to thermal fluctuations. biorxiv.org MD simulations have shown that the hydrogen bond between Ser and His is not static but rather undergoes dynamic fluctuations, which can facilitate the proton transfer event.
Furthermore, the binding of a substrate can induce conformational changes in the active site that are essential for catalysis. nih.gov These changes can help to properly position the substrate relative to the catalytic dyad and to stabilize the transition state. The movement of loops and domains surrounding the active site can also be critical. For example, in many lipases, the movement of a "lid" domain is necessary to expose the active site to the substrate. nih.gov MD simulations can provide detailed insights into the mechanism of these lid-opening and closing motions.
The flexibility of the active site also plays a role in the stabilization of the tetrahedral intermediates that are formed during catalysis. The oxyanion hole, which stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate, is not a rigid structure. Its constituent hydrogen bond donors can adjust their positions to optimize their interactions with the intermediate. nih.gov
Finally, conformational dynamics are important for product release. After the catalytic reaction is complete, the product must dissociate from the active site to allow the enzyme to bind a new substrate molecule. The flexibility of the active site can facilitate this process by weakening the interactions between the enzyme and the product. researchgate.net Studies on sensor histidine kinases have also highlighted the importance of global conformational changes in regulating enzymatic activity. nih.gov
Quantum Mechanical Studies of Reaction Coordinates
Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for investigating the intricate details of enzymatic reaction mechanisms at the atomic level. nih.gov For enzymes employing a Ser-His catalytic dyad, these computational approaches have been instrumental in elucidating the electronic rearrangements that occur during catalysis and in mapping the reaction coordinates. nih.gov
The reaction coordinate represents the minimum energy pathway that connects the reactants to the products via the transition state. researchgate.net QM/MM calculations can be used to compute the free energy profile along this reaction coordinate, providing valuable information about the activation energy barrier and the stability of intermediates. researchgate.net
A key focus of QM studies on Ser-His containing enzymes has been the proton transfer from serine to histidine. biorxiv.org These calculations have confirmed that this proton transfer significantly lowers the activation energy for the nucleophilic attack of the serine on the substrate. The nature of the hydrogen bond between the serine, histidine, and often an aspartate in a catalytic triad has been a subject of intense study, with QM calculations helping to characterize its strength and role in catalysis.
QM/MM simulations have also been used to study the formation and breakdown of the tetrahedral intermediates. These studies have provided detailed insights into the electronic structure of these transient species and the role of the oxyanion hole in their stabilization. By modeling the interactions between the intermediate and the active site residues at a quantum mechanical level, it is possible to quantify the contribution of individual hydrogen bonds to the stabilization energy.
Furthermore, QM/MM methods allow for the investigation of the role of the protein environment in catalysis. The electrostatic field of the surrounding protein residues can have a significant impact on the charge distribution in the active site and can influence the energetics of the reaction. nih.gov By treating the active site with QM and the rest of the protein with a classical force field (MM), it is possible to capture these environmental effects in a computationally tractable manner.
These computational studies have also been valuable in understanding the catalytic mechanisms of mutant enzymes. By computationally introducing mutations in the active site, it is possible to predict their effect on the reaction mechanism and to gain a deeper understanding of the role of individual amino acid residues in catalysis. acs.org
Molecular Dynamics Simulations of Ser-His Containing Enzymes
Molecular dynamics (MD) simulations have become an indispensable tool for studying the structure, dynamics, and function of enzymes, including those that utilize a Ser-His catalytic dyad. nih.gov By simulating the motions of atoms over time, MD can provide a detailed picture of the dynamic events that are essential for enzymatic catalysis. nih.gov
One of the primary applications of MD simulations in this context is to investigate the conformational flexibility of the active site and its influence on the catalytic process. researchgate.net As discussed in section 2.4.1, the active site is not a rigid structure, and its flexibility is crucial for substrate binding, catalysis, and product release. MD simulations can reveal the range of conformations that the active site can adopt and can identify the key motions that are coupled to the catalytic cycle. acs.org
MD simulations are also used to study the interactions between the enzyme and its substrate. By simulating the enzyme-substrate complex, it is possible to identify the key residues that are involved in substrate binding and to understand how the substrate is oriented in the active site for catalysis. frontiersin.org These simulations can also provide insights into the process of substrate recognition and the factors that determine substrate specificity.
Another important application of MD simulations is the study of the role of water molecules in the active site. Water molecules can play a variety of roles in enzymatic catalysis, including acting as nucleophiles, proton shuttles, and stabilizing charged intermediates. researchgate.net MD simulations can track the positions and motions of individual water molecules in the active site and can reveal their specific roles in the catalytic mechanism.
Furthermore, MD simulations can be used to investigate the effects of mutations on enzyme function. By comparing simulations of the wild-type enzyme with those of a mutant, it is possible to understand how the mutation alters the structure, dynamics, and interactions of the enzyme, and how these changes affect its catalytic activity. researchgate.net
Seryl Histidine As a Biocatalyst in Prebiotic Chemistry
Ser-His in Early Earth Conditions and Origin of Life Scenarios
In the context of early Earth, the availability and formation of potential catalysts like Ser-His are crucial considerations. While serine is generally considered a plausible prebiotic amino acid, the prebiotic synthesis of histidine is less straightforward, although reports suggest possible pathways for its formation under primitive conditions. protobiology.orgcore.ac.uknih.gov The presence of amino acids would have allowed for the formation of short peptides through various mechanisms, including spontaneous polymerization or catalyzed reactions. mdpi.com
Small, random peptides, such as Ser-His, are considered potential candidates for primitive organocatalysts in an ancient context where highly evolved enzymes were not available. mdpi.comnih.gov These simple peptides could have helped drive the production of more complex molecules from simpler precursors. mdpi.comnih.gov Ser-His, in particular, has been investigated as a potential prototype for modern hydrolases and a fundamental building block for the assembly of more intricate biochemical systems. nih.govresearchgate.net Research also suggests that Ser-His could exhibit autocatalytic behavior, potentially facilitating its own formation and contributing to the amplification of certain molecular species, which could have been a factor in the emergence of complexity and even chirality bias in the prebiotic world. researchgate.net
Catalytic Activities of the Ser-His Dipeptide in Primordial Chemistry
Experimental studies have revealed that the Ser-His dipeptide possesses catalytic capabilities pertinent to the chemical processes believed to have occurred on early Earth. It has been shown to catalyze both the formation of peptide bonds, essential for protein synthesis, and the formation of phosphodiester bonds, the backbone linkage of nucleic acids. protobiology.orgnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.org This dual catalytic activity highlights its potential significance in a prebiotic setting where the formation of both peptides and nucleic acids was necessary for the development of more complex life precursors. researchgate.netresearchgate.net
Peptide Bond Formation Catalysis by Ser-His
Ser-His has been demonstrated to catalyze the formation of peptide bonds through the condensation of activated amino acids or peptide fragments. protobiology.orgcore.ac.uknih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netacs.orgnih.gov This activity is particularly relevant as it suggests a potential pathway for the abiotic synthesis and elongation of peptides in the absence of ribosomal machinery. protobiology.orgcore.ac.uk The dipeptide facilitates the coupling reaction between the activated C-terminus of one amino acid (typically as an ester) and the free N-terminus of another amino acid. mdpi.comnih.gov
Mechanisms of Peptide Elongation
While the precise detailed mechanism of Ser-His catalyzed peptide bond formation is still under investigation, studies suggest it may involve the aminolysis of activated amino acid esters. protobiology.orgcore.ac.uknih.gov Potential mechanistic pathways explored include the involvement of a Ser-O-ester intermediate or the participation of the free amino group of the Ser-His dipeptide. protobiology.org The reaction can also proceed through a peptide fragment condensation scenario, where Ser-His catalyzes the ligation of smaller peptide fragments to form longer chains. protobiology.orgcore.ac.ukmdpi.com
Nucleotide Condensation and Polymerization Catalysis
Beyond peptide synthesis, Ser-His has also been found to catalyze the formation of phosphodiester bonds, which are the linkages that form the backbone of RNA and DNA. protobiology.orgcore.ac.ukmdpi.comresearchgate.netnih.govnih.govresearchgate.netacs.org This catalytic activity is crucial for the potential abiotic synthesis of nucleic acid polymers in a prebiotic setting. Ser-His can catalyze the oligomerization of activated nucleotides, contributing to the formation of longer nucleotide chains. mdpi.comresearchgate.netresearchgate.netacs.orgnih.gov
Formation of Peptide Nucleic Acid (PNA) Oligomers
Research has extended the catalytic scope of Ser-His to the formation of Peptide Nucleic Acid (PNA) oligomers. protobiology.orgcore.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netacs.orgnih.gov PNAs are synthetic analogs of DNA and RNA, with a peptide backbone instead of a sugar-phosphate backbone, but capable of Watson-Crick base pairing. protobiology.orgcore.ac.uk Ser-His can catalyze the condensation of PNA building blocks or imidazole-activated nucleotides to form PNA oligomers. protobiology.orgresearchgate.netresearchgate.netacs.org To favor the condensation reaction over hydrolysis in aqueous environments, conditions such as the use of a water/ice eutectic mixture have been employed, effectively concentrating reactants and reducing water activity. mdpi.comnih.gov
Hydrolytic Activities of Ser-His Dipeptide
The dipeptide Ser-His has been reported to exhibit hydrolytic activity towards different types of molecules, including esters, proteins, and nucleic acids. mdpi.comresearchgate.netunito.itnih.gov This catalytic capacity is particularly interesting in the context of prebiotic chemistry, as hydrolysis is a fundamental reaction in the breakdown and recycling of organic matter.
Ester Hydrolysis
Studies have indicated that Ser-His can catalyze the hydrolysis of ester bonds. mdpi.comresearchgate.netunito.itnih.gov For example, Ser-His has been shown to cleave the model ester p-nitrophenyl acetate (B1210297) (p-NPA). researchgate.netnih.gov However, there are conflicting reports regarding the efficiency and significance of Ser-His catalyzed ester hydrolysis. Some studies have found no significant catalytic activity of Ser-His for the hydrolysis of nonactivated esters under certain conditions. thieme-connect.comthieme-connect.comacs.org
| Substrate | Reported Hydrolytic Activity by Ser-His | Citation |
|---|---|---|
| p-nitrophenyl acetate | Yes | researchgate.netnih.gov |
| Nonactivated esters | No significant activity reported | thieme-connect.comthieme-connect.comacs.org |
Protein and Nucleic Acid Cleavage
Beyond simple esters, Ser-His has also been reported to catalyze the cleavage of more complex biomolecules, such as proteins and nucleic acids. mdpi.comresearchgate.netunito.itnih.gov Early research indicated that Ser-His could cleave proteins like bovine serum albumin and nucleic acids such as bacteriophage λ-DNA. researchgate.netnih.gov Analysis of DNA cleavage by Ser-His using denaturing polyacrylamide gel electrophoresis (PAGE) revealed a pattern consistent with the hydrolysis of phosphodiester bonds, generating both 3'-hydroxyl and 3'-phosphate DNA fragments. nih.gov Ser-His has been recognized as potentially the shortest peptide capable of exhibiting cleavage activity with multiple categories of natural substrates. nih.govsciengine.com Further studies exploring the protein cleavage spectrum of Ser-His against differently folded proteins like GFP, CyPA, BSA, and myoglobin (B1173299) have shown that Ser-His can cleave a broad range of proteins with varying secondary structures. nih.govusra.edu It has been observed that Ser-His can cleave at all 20 amino acids, albeit with different efficiencies depending on the substrate protein, suggesting it possesses a rudimentary digestion function similar to serine proteases. nih.govusra.edu
Contrasting Catalytic Roles: Ser-His Dipeptide vs. Ser-His-Asp Triad (B1167595)
The catalytic activity of the Ser-His dipeptide is often compared to the Ser-His-Asp triad found in many modern hydrolytic enzymes, such as serine proteases. mdpi.comunito.it The Ser-His-Asp triad is a well-known catalytic motif where the three amino acids work in a concerted manner to facilitate hydrolysis. mdpi.com The aspartate residue in the triad is thought to enhance the basicity of the histidine residue, making it a more powerful base for catalysis. mdpi.com
While both Ser-His and the Ser-His-Asp triad have been reported to catalyze hydrolysis of esters, proteins, and nucleic acids, the triad is generally associated with significantly higher catalytic efficiency and substrate specificity in modern enzymes. mdpi.comunito.it The Ser-His dipeptide, being a much simpler structure, is considered a minimalistic mimic of the catalytic center of serine hydrolases. nih.govresearchgate.net The presence of the aspartate in the triad provides additional interactions and stabilization within the active site, contributing to enhanced catalytic performance and specificity that are typically absent in the simple dipeptide. mdpi.com
Theoretical Models for Ser-His Organocatalysis
Theoretical studies and molecular modeling have been employed to investigate the potential mechanisms by which the Ser-His dipeptide might exert its catalytic activity. mdpi.comnih.govresearchgate.netunito.it One proposed mechanism for Ser-His catalyzed DNA cleavage involves the protonated amino group, the imidazole (B134444) group of histidine, and the amide backbone binding to the phosphodiester backbone via hydrogen bonds. sciengine.com Subsequently, the hydroxyl group of serine is proposed to attack the phosphorus atom, leading to the hydrolysis of the phosphodiester bond through a penta-coordinate phosphorus intermediate. sciengine.com
Another perspective on the catalytic mechanism suggests the possibility of a Ser-O-ester intermediate in reactions like peptide bond formation catalyzed by Ser-His, which then reacts with an amine. protobiology.orgcore.ac.uk However, the lack of similar reactivity in the His-Ser isomer suggests the specific arrangement and interaction of the residues in Ser-His are crucial for its activity. mdpi.comnih.gov Molecular dynamics simulations have been used to explore the structural basis for Ser-His catalysis, attempting to identify conformations that could explain nucleophile activation. mdpi.commdpi.com However, some studies have reported difficulty in identifying a clear structural basis for catalysis through such modeling, which has led to some questioning of the catalytic activity of Ser-His. mdpi.com
Despite challenges in definitively elucidating the precise atomic-level mechanism solely through theoretical models, the proposed roles of the serine hydroxyl group and the histidine imidazole ring as key functional groups in acid-base catalysis and nucleophilic attack are consistent with the known catalytic strategies employed by more complex enzymes that contain these residues. mdpi.comnih.gov
Molecular Interactions and Post Translational Modifications Involving Serine and Histidine Residues
Other Post-Translational Modifications of Serine and Histidine
Beyond phosphorylation, serine and histidine residues are subject to a variety of other post-translational modifications that expand their functional capacity.
Serine:
The hydroxyl group of serine makes it a target for several modifications:
O-Glycosylation: The attachment of sugar moieties to the hydroxyl group of serine is a common modification that plays a critical role in protein folding, stability, and cell-cell recognition. chomixbio.com
Acetylation: The addition of an acetyl group to the serine hydroxyl can modulate protein activity and interactions. uniprot.org
Methylation: While less common than on lysine (B10760008) and arginine, serine methylation can occur and influence protein function.
Ubiquitination: The attachment of ubiquitin to serine residues can target proteins for degradation or have non-proteolytic signaling roles.
Histidine:
The imidazole (B134444) ring of histidine is also a site for various modifications:
Methylation: The nitrogen atoms of the imidazole ring can be methylated, a modification that is mutually exclusive with phosphorylation and can impact protein function. nih.gov The methylation of histidine has been observed in proteins like actin. nih.gov
Adenylylation: The addition of an adenylyl group to histidine is another regulatory modification. wikipedia.org
Diphthamide Formation: A complex modification of a specific histidine residue in eukaryotic elongation factor 2 (eEF2) creates diphthamide, which is the target of diphtheria toxin. researchgate.net
Carbonylation: Under conditions of oxidative stress, histidine residues can be carbonylated, a form of protein damage that can lead to protein aggregation. wikipedia.org
Table 2: Other Post-Translational Modifications of Serine and Histidine
| Amino Acid | Modification | Description |
|---|---|---|
| Serine | O-Glycosylation | Attachment of sugar chains to the hydroxyl group. chomixbio.com |
| Acetylation | Addition of an acetyl group to the hydroxyl group. uniprot.org | |
| Methylation | Addition of a methyl group. | |
| Ubiquitination | Attachment of a ubiquitin protein. | |
| Histidine | Methylation | Addition of a methyl group to the imidazole ring. nih.gov |
| Adenylylation | Addition of an adenylyl group. wikipedia.org | |
| Diphthamide Formation | Complex modification of a specific histidine in eEF2. researchgate.net | |
| Carbonylation | Addition of a carbonyl group due to oxidative stress. wikipedia.org |
Metal Ion Binding and Chelation by Histidine-Containing Peptides
The imidazole side chain of histidine is an excellent ligand for various metal ions, making histidine-containing peptides effective metal chelators. rsc.org This property is crucial for the function of many metalloproteins and has applications in biotechnology.
The nitrogen atoms of the imidazole ring act as donor groups that can form coordination bonds with transition metals. rsc.org The affinity and specificity of metal binding are influenced by several factors:
Number of Histidine Residues: Peptides with multiple histidine residues generally exhibit a higher affinity for metal ions. rsc.org For example, poly-histidine tags (His-tags) are widely used for the purification of recombinant proteins via immobilized metal affinity chromatography (IMAC). rsc.org
Position of Histidine Residues: The location of histidine residues within the peptide sequence can affect the stability and geometry of the metal complex.
Peptide Conformation: The binding of a metal ion can induce conformational changes in the peptide, such as the formation of α-helical structures. rsc.org
Type of Metal Ion: Histidine-containing peptides show varying affinities for different metal ions, with a particularly high affinity for Cu(II), Ni(II), and Zn(II). rsc.orgresearchgate.netrsc.org
The ability of histidine residues to chelate metal ions is fundamental to the catalytic activity of many enzymes and the structural integrity of numerous proteins. researchgate.netmdpi.com
Biosynthetic and Degradation Pathways Relevant to Seryl Histidine Constituents
Serine Biosynthesis Pathways
Serine is a non-essential amino acid in humans, meaning it can be synthesized endogenously. nih.gov In plants and microorganisms, serine biosynthesis can occur via several pathways, primarily the phosphorylated pathway, the glycolate (B3277807) pathway (associated with photorespiration in plants), and the glycerate pathway. frontiersin.orgfrontiersin.orgnih.govoup.com
Phosphorylated Pathway of Serine Biosynthesis (PPSB)
The phosphorylated pathway is considered a major route for de novo serine synthesis in many organisms, including bacteria, yeast, plants, and animals. nih.govresearchgate.netwikipathways.org This pathway begins with 3-phosphoglycerate (B1209933) (3-PGA), an intermediate of glycolysis. nih.govresearchgate.netwikipedia.orgnih.gov
The PPSB involves three main enzymatic steps:
Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by the enzyme 3-phosphoglycerate dehydrogenase (PGDH). This is often considered the first and rate-limiting step. nih.govresearchgate.netnih.gov
Transamination: 3-phosphohydroxypyruvate is transaminated to 3-phosphoserine by phosphoserine aminotransferase (PSAT), typically using glutamate (B1630785) as the amino group donor. frontiersin.orgnih.govresearchgate.netresearchgate.net
Hydrolysis: 3-phosphoserine is hydrolyzed to serine by phosphoserine phosphatase (PSP). This step is often described as virtually irreversible and can be inhibited by the end product, serine. nih.govresearchgate.netasu.edu
In humans, this cytosolic pathway is particularly important in the brain, where serine is primarily synthesized in glial cells and supplied to neurons. researchgate.netnih.govnhri.org.tw The enzymes of the human phosphorylated pathway may co-localize in cytoplasmic clusters, potentially forming a "serinosome" that contributes to the control of serine biosynthesis. asu.edu
Data Table 1: Key Enzymes and Intermediates in the Phosphorylated Pathway of Serine Biosynthesis
| Step | Enzyme | Substrate(s) | Product(s) |
| 1 | 3-phosphoglycerate dehydrogenase (PGDH) | 3-phosphoglycerate | 3-phosphohydroxypyruvate |
| 2 | Phosphoserine aminotransferase (PSAT) | 3-phosphohydroxypyruvate, Glutamate | 3-phosphoserine, 2-oxoglutarate |
| 3 | Phosphoserine phosphatase (PSP) | 3-phosphoserine | Serine |
Glycolate Pathway of Serine Biosynthesis (GPSB)
The glycolate pathway, also known as the photorespiratory pathway, is a significant source of serine in photosynthetic organisms, particularly plants. frontiersin.orgnih.govoup.comoup.com This pathway is initiated by the oxygenase activity of the enzyme RuBisCO, which produces 2-phosphoglycolate (B1263510) from ribulose-1,5-bisphosphate. oup.com
The conversion of 2-phosphoglycolate to serine involves a series of reactions occurring in chloroplasts, peroxisomes, and mitochondria. Key steps include the dephosphorylation of 2-phosphoglycolate to glycolate, the oxidation of glycolate to glyoxylate (B1226380), and the transamination of glyoxylate to glycine (B1666218). byjus.com Two molecules of glycine are then converted to one molecule of serine in the mitochondria through the action of the glycine decarboxylase complex and serine hydroxymethyltransferase (SHMT). oup.combyjus.com
Data Table 2: Simplified Overview of Key Conversions in the Glycolate Pathway Leading to Serine
| Location | Key Conversion(s) | Associated Enzyme(s) |
| Chloroplast | 2-phosphoglycolate to Glycolate | Phosphatase |
| Peroxisome | Glycolate to Glyoxylate | Glycolic acid oxidase |
| Peroxisome | Glyoxylate to Glycine | Glutamate:glyoxylate transaminase |
| Mitochondrion | Two molecules of Glycine to one molecule of Serine | Glycine decarboxylase complex, Serine hydroxymethyltransferase (SHMT) |
Glycerate Pathway of Serine Biosynthesis
The glycerate pathway is another route for serine synthesis that operates in the cytosol of plants and potentially other organisms. frontiersin.orgfrontiersin.orgfrontiersin.org This pathway also starts from 3-phosphoglycerate, but it is dephosphorylated to glycerate by a 3-PGA phosphatase. frontiersin.orgfrontiersin.org Glycerate is then converted to hydroxypyruvate, which is subsequently transaminated to serine. frontiersin.orgfrontiersin.org Enzymes involved in this pathway include PGA phosphatase, glycerate dehydrogenase/hydroxypyruvate reductases, and alanine-hydroxypyruvate aminotransferase or serine:glyoxylate aminotransferase. frontiersin.orgfrontiersin.orgoup.com The physiological significance of this pathway can vary depending on the organism and conditions. frontiersin.org
Data Table 3: Key Enzymes and Intermediates in the Glycerate Pathway of Serine Biosynthesis
| Step | Enzyme | Substrate(s) | Product(s) |
| 1 | 3-PGA phosphatase | 3-phosphoglycerate | Glycerate |
| 2 | Glycerate dehydrogenase/Hydroxypyruvate reductase | Glycerate | Hydroxypyruvate |
| 3 | Alanine-hydroxypyruvate aminotransferase or Serine:glyoxylate aminotransferase | Hydroxypyruvate, Amino acid donor | Serine, Keto acid acceptor |
Histidine Biosynthesis Pathways
Histidine is an essential amino acid in humans and other animals, meaning it cannot be synthesized endogenously and must be obtained from the diet. wikipedia.orgguidetopharmacology.org However, it is synthesized in bacteria, archaea, lower eukaryotes, and plants through a complex pathway involving multiple enzymatic steps. wikipedia.orgnih.govmdpi.comnih.gov
Interconnections with Nucleotide Metabolism
The histidine biosynthesis pathway is intimately connected with nucleotide metabolism, particularly the de novo synthesis of purines. mdpi.comnih.govresearchgate.netresearchgate.netbioone.org This interconnection arises from the shared use of precursors and the production of intermediates that feed into both pathways. mdpi.comnih.govresearchgate.net
Key interconnections include:
Shared Precursors: Phosphoribosyl pyrophosphate (PRPP) and ATP are initial substrates for histidine biosynthesis and also play key roles in the biosynthesis of purines, pyrimidines, and other nucleotides. mdpi.comnih.govresearchgate.netwikipedia.org
AICAR Production: A key intermediate in histidine biosynthesis, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is also an intermediate in the de novo purine (B94841) biosynthetic pathway. mdpi.comnih.govresearchgate.netresearchgate.netuwaterloo.ca AICAR produced during histidine synthesis can be recycled into the purine pathway. mdpi.com
This metabolic crossroad highlights the intricate regulation required to balance the demand for histidine and nucleotides within the cell. mdpi.comnih.govresearchgate.net
Enzymology of Histidine Biosynthesis
The histidine biosynthesis pathway involves a series of enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and ATP into histidine. wikipedia.orgnih.gov While the specific enzymes and gene organization can vary slightly between organisms, the core enzymatic steps are largely conserved. wikipedia.orgmdpi.comnih.gov
The pathway typically involves 8-10 enzymatic reactions catalyzed by multiple enzymes, some of which are bifunctional or part of multi-enzyme complexes. wikipedia.orgmdpi.com
Key enzymatic steps include:
Initiation: The first committed step is the condensation of ATP and PRPP, catalyzed by ATP phosphoribosyltransferase (HisG). This reaction is often subject to feedback inhibition by histidine. wikipedia.orgnih.govbioone.orgnih.gov
Ring Opening and Rearrangement: Subsequent steps involve the opening of the ATP purine ring and rearrangements of the phosphoribosyl moiety. Enzymes like phosphoribosyl-ATP pyrophosphohydrolase (HisE) and phosphoribosyl-AMP cyclohydrolase (HisI) are involved. wikipedia.orgmdpi.com
Imidazole (B134444) Ring Formation: The pathway leads to the formation of the imidazole ring characteristic of histidine. Imidazole glycerol (B35011) phosphate (B84403) synthase (HisFH in bacteria, His7 in yeast) catalyzes a key step that also releases AICAR. wikipedia.orgmdpi.comnih.govresearchgate.netebi.ac.uk
Side Chain Modification: Further enzymatic reactions modify the side chain, including dehydration by imidazoleglycerol-phosphate dehydratase (HisB) and transamination by histidinol-phosphate aminotransferase (HisC). wikipedia.orgnih.gov
Final Steps: The terminal steps involve the dephosphorylation of histidinol (B1595749) phosphate by histidinol-phosphate phosphatase (HisN or HisB in some organisms) and the oxidation of histidinol to histidine by histidinol dehydrogenase (HisD). wikipedia.orgnih.govnih.govnih.gov
Data Table 4: Selected Enzymes in the Histidine Biosynthesis Pathway (Bacterial nomenclature often used)
| Enzyme | Gene (e.g., E. coli) | Catalyzed Reaction(s) |
| ATP phosphoribosyltransferase | hisG | Condensation of ATP and PRPP |
| Phosphoribosyl-ATP pyrophosphohydrolase | hisE | Hydrolysis of phosphoribosyl-ATP |
| Phosphoribosyl-AMP cyclohydrolase | hisI | Cyclization of phosphoribosyl-AMP |
| Imidazole glycerol phosphate synthase | hisH, hisF | Formation of imidazole glycerol phosphate and AICAR |
| Imidazoleglycerol-phosphate dehydratase | hisB | Dehydration of imidazole glycerol phosphate |
| Histidinol-phosphate aminotransferase | hisC | Transamination of imidazole acetol phosphate |
| Histidinol-phosphate phosphatase | hisN (or hisB) | Dephosphorylation of histidinol phosphate |
| Histidinol dehydrogenase | hisD | Oxidation of histidinol to histidinal (B8674), and histidinal to histidine |
Regulation of Histidine Biosynthesispatsnap.comresearchgate.netbioone.org
Histidine is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained from the diet. However, many microorganisms and plants possess the capacity for de novo histidine biosynthesis. This pathway is highly conserved across different organisms, including bacteria, archaea, and eukarya. uwaterloo.camdpi.com The biosynthesis of histidine is a metabolically costly process, requiring a significant investment of ATP. mdpi.comasm.orgnih.gov Consequently, the pathway is subject to multiple layers of tight control mechanisms to finely modulate histidine production in response to cellular needs and environmental availability. uwaterloo.canih.gov
Key regulatory mechanisms have been extensively studied, particularly in bacteria like Salmonella typhimurium and Escherichia coli. These mechanisms include:
Enzymatic Feedback Inhibition: The activity of the first committed enzyme in the histidine biosynthetic pathway, ATP-phosphoribosyltransferase (ATP-PRT), is inhibited by the end product, histidine. uwaterloo.canih.gov This provides a rapid mechanism to adjust the flux of intermediates through the pathway based on the intracellular concentration of histidine. In E. coli, this feedback inhibition by histidine is enhanced in the presence of the reaction product, phosphoribosyl-ATP (PRATP), and further increased by AMP, demonstrating a sophisticated synergistic control. asm.org The aggregation state of ATP-PRT can also be related to its regulation, with ligands stabilizing the hexameric form often playing an inhibitory role. asm.org
Transcriptional Attenuation: In many bacteria, the genes encoding the histidine biosynthetic enzymes are organized into an operon (the his operon). ebi.ac.ukuniprot.org Transcription of this operon is regulated by an attenuation mechanism located in a leader sequence upstream of the structural genes. uwaterloo.canih.govebi.ac.uk This mechanism couples transcription and translation and responds to the levels of charged histidyl-tRNA. When histidine is scarce, histidyl-tRNA levels are low, leading to a ribosomal pause during the translation of a leader peptide containing several histidine codons. This pausing influences the folding of the mRNA transcript, forming an anti-terminator structure that allows transcription of the downstream his structural genes to proceed. Conversely, high levels of histidyl-tRNA allow the ribosome to translate the leader peptide without pausing, leading to the formation of a terminator structure in the mRNA that halts transcription. uwaterloo.canih.govebi.ac.uk
Metabolic Control: The histidine biosynthetic pathway is interconnected with other metabolic pathways, such as purine biosynthesis, through intermediates like AICAR (aminoimidazole carboxamide ribonucleotide). asm.orgnih.gov The initial substrates, PRPP and ATP, are also key players in broader intermediate and energetic metabolism, linking histidine synthesis to the biosynthesis of purines, pyrimidines, pyridine (B92270) nucleotides, and folates. asm.orgnih.gov These links can contribute to metabolic control of the histidine pathway.
Post-transcriptional Regulation: In some cases, post-transcriptional mechanisms, such as segmental stabilization of regions of the native mRNA message, have been found to regulate his operon expression. uwaterloo.ca Additionally, non-specific mechanisms operating during transcription elongation, potentially involving Rho-dependent terminators, can also modulate transcription levels. uwaterloo.canih.gov
In plants, while the histidine biosynthetic pathway is the same as in microorganisms, research on its regulation has been less extensive. mdpi.com However, ATP-PRT is also subject to feedback inhibition by histidine in plants. mdpi.com
The regulation of histidine biosynthesis is a complex and tightly controlled process involving feedback inhibition of enzyme activity and sophisticated mechanisms that regulate gene expression at the transcriptional and post-transcriptional levels, ensuring that histidine is synthesized only when needed.
Enzymatic Degradation Mechanisms of Dipeptides
Dipeptides like Seryl-Histidine are typically degraded into their constituent amino acids by enzymes called dipeptidases. Dipeptidases are a type of exopeptidase that specifically cleave the peptide bond within a dipeptide molecule. nih.gov These enzymes are crucial for the final stages of protein digestion and for the metabolism of endogenous dipeptides.
Dipeptidases exhibit varying substrate specificities, although many have broad activity against a range of dipeptides. ebi.ac.uknih.gov They generally require dipeptide substrates with a free N-terminus. ebi.ac.uk The mechanism of action of dipeptidases typically involves a metalloenzyme active site, often containing metal ions such as zinc or cobalt, which are essential for catalytic activity. ebi.ac.uknih.govasm.org These metal ions play a role in activating a water molecule or hydroxide (B78521) ion, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond, leading to hydrolysis. patsnap.comasm.orgnih.gov
Specific characteristics of dipeptidases and their activity include:
Substrate Specificity: While some dipeptidases are considered non-specific, hydrolyzing a broad range of dipeptides, others show preferences for certain amino acids at either the N- or C-terminus. For example, some dipeptidases prefer hydrophobic amino acids at the N-terminus. acs.orgnih.gov Some dipeptidases are known as Xaa-His dipeptidases or aminoacyl-histidine dipeptidases, indicating specificity for dipeptides with histidine at the C-terminus. ebi.ac.uk The stereochemistry of the amino acids can also influence substrate specificity; some dipeptidases show preferences for L-amino acids at the N-terminus and D-amino acids at the C-terminus. nih.govuni.lu
Catalytic Mechanism: The catalytic mechanism often involves a metal-bound water molecule acting as a nucleophile. asm.orgnih.gov Active site residues, including histidine, glutamate, and tyrosine, are often involved in coordinating the metal ion and facilitating the catalytic reaction. asm.org
Cellular Location: Dipeptidases can be found in various cellular compartments, including the cytosol and associated with membranes. ebi.ac.ukasm.org For instance, human renal dipeptidase is a membrane-bound enzyme involved in the metabolism of filtered peptides in the kidney. asm.orgnih.gov
Regulation: Dipeptidase activity can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators. Metal chelators can inhibit the activity of metallodipeptidases. ebi.ac.ukasm.org
For Seryl-Histidine specifically, its degradation would be mediated by dipeptidases capable of cleaving the peptide bond between a serine residue at the N-terminus and a histidine residue at the C-terminus. While general dipeptidases with broad specificity could hydrolyze Ser-His, enzymes with specific affinity for Ser-Xaa or Xaa-His dipeptides might play a more prominent role depending on the biological context. The efficiency of Ser-His degradation would depend on the substrate specificity and activity levels of the dipeptidases present in a given tissue or organism.
Research findings highlight the diverse nature of dipeptidases and their importance in peptide metabolism. Studies on enzymes like human renal dipeptidase and bacterial dipeptidases (e.g., from E. coli or Lactobacillus helveticus) provide insights into the structural features, catalytic mechanisms, and substrate preferences that govern dipeptide hydrolysis. ebi.ac.uknih.govacs.orgnih.govuni.lu
| Enzyme Type | EC Number | Key Features | Preferred Substrates (Examples) | Metal Cofactor (Common) |
| Cytosol Dipeptidase | EC 3.4.13.18 | Broad specificity, requires free N-terminus, often hydrolyzes hydrophobic dipeptides | Hydrophobic dipeptides, Xaa-His dipeptides, cysteinylglycine | Zn²⁺, Co²⁺ |
| Renal Dipeptidase | EC 3.4.13.11 | Membrane-bound, involved in kidney peptide metabolism, prefers bulky, hydrophobic N-terminus | Glycylpeptides, L-Ala-Gly, Gly-D-Ala | Zn²⁺ |
| Aminopeptidase N | EC 3.4.11.2 | Can cleave dipeptides (formerly known as Cys-Gly dipeptidase), broad specificity | Various N-terminal residues | Zn²⁺ |
Note: This table provides examples of dipeptidases and related enzymes that can hydrolyze dipeptides. The specificity for Ser-His would depend on the specific enzyme.
The enzymatic degradation of dipeptides is a critical process for recycling amino acids and regulating the levels of bioactive peptides. The diverse array of dipeptidases with overlapping and distinct specificities ensures the efficient hydrolysis of a wide variety of dipeptides, including Seryl-Histidine.
Advanced Research Directions and Future Perspectives on Seryl Histidine
Development of Ser-His Based Organocatalysts and Mimics
The Ser-His dipeptide is recognized as a minimalistic analogue of serine hydrolases and a potent organocatalyst in its own right. mdpi.com Research has demonstrated its capacity to catalyze essential biochemical reactions, positioning it as a model for the development of novel synthetic catalysts. mdpi.comresearchgate.net
Studies have shown that Ser-His can catalyze the formation of both peptide bonds and phosphodiester bonds. mdpi.comnih.govuw.edu.pl This dual catalytic ability is significant, as it suggests a potential role for such simple peptides in prebiotic chemical evolution. mdpi.comuw.edu.pl The mechanism is thought to involve the histidine residue acting as a general base to activate the serine's hydroxyl group, which then performs a nucleophilic attack on the substrate, mirroring the action of the canonical Ser-His-Asp catalytic triad (B1167595) found in enzymes like chymotrypsin (B1334515). mdpi.combbk.ac.uk The dipeptide has been shown to cleave a wide range of protein substrates, suggesting it may represent the evolutionary core of modern serine proteases. nih.gov
Inspired by the natural efficacy of the Ser-His dyad, researchers are actively developing synthetic mimics to create catalysts for a broad range of applications. acs.org This involves incorporating the key functional groups of serine and histidine into more complex and stable molecular scaffolds. acs.orgwikipedia.org Strategies include:
Peptide-Based Models: Synthesizing cyclic or branched peptides that position serine, histidine, and often aspartic acid residues in a precise three-dimensional arrangement to replicate the enzymatic active site. researchgate.netuoi.gr
Polymer Scaffolds: Grafting the catalytic residues onto polymers, such as Merrifield resins, to create reusable, solid-phase catalysts. wikipedia.orgtandfonline.com
Small Molecule Mimics: Designing small organic molecules, like diaryl diselenides, that structurally and functionally replicate the charge-relay system of the catalytic triad. wikipedia.org
These artificial catalysts aim to harness the efficiency of the Ser-His motif for applications in industrial chemistry and medicine. nih.gov
| Reaction Catalyzed | Substrates | Significance | Reference |
|---|---|---|---|
| Peptide Bond Formation | Amino acid esters, peptide fragments | Demonstrates peptidyl transferase activity, relevant to prebiotic peptide synthesis. | researchgate.netnih.gov |
| Phosphodiester Bond Formation | Imidazole-activated nucleotides | Catalyzes the oligomerization of nucleotides, crucial for the formation of RNA. | mdpi.comresearchgate.net |
| Hydrolysis (Protease Activity) | Various proteins (e.g., bovine serum albumin) | Shows broad cleavage activity, suggesting it is a primitive protease. | researchgate.netnih.gov |
| Hydrolysis (Phosphoesterase Activity) | Bacteriophage λ-DNA | Capable of cleaving phosphodiester bonds in DNA. | researchgate.net |
| Ester Hydrolysis | p-nitrophenyl acetate (B1210297) | Acts as a model for serine hydrolase activity. | researchgate.net |
Engineering Novel Enzymes with Serine-Histidine Catalytic Motifs
The Ser-His dyad, often as part of the Ser-His-Asp catalytic triad, is a cornerstone of modern enzyme engineering. nih.gov Scientists can rationally introduce this catalytic motif into non-catalytic protein scaffolds to create artificial enzymes with novel functions. wikipedia.orgoup.com This field leverages computational design and directed evolution to develop bespoke biocatalysts for specific chemical transformations. nih.gov
The process of engineering these novel enzymes typically involves:
Scaffold Selection: Choosing a stable protein with a suitable binding pocket or cleft where the catalytic residues can be introduced. nih.gov
Computational Design: Using software like ROSETTA to model the optimal positions for the Ser, His, and Asp residues within the scaffold to form a functional active site. nih.gov
Site-Directed Mutagenesis: Genetically modifying the protein to introduce the desired amino acid changes. oup.com
Directed Evolution: Employing iterative rounds of mutation and selection to enhance the activity of the initial designs, often leading to catalysts with efficiencies approaching those of natural enzymes. nih.gov
A notable success in this area includes the conversion of non-proteolytic proteins into active proteases by engineering the catalytic triad into their structure. oup.com Furthermore, artificial enzymes have been designed to catalyze reactions not known in nature, such as the Kemp elimination, by incorporating a His/Asp dyad and a stabilizing serine residue. nih.gov Research also explores variations on the canonical triad, such as the Ser-His-His configuration found in some viral peptidases, to expand the catalytic repertoire. nih.gov
| Engineered Function | Original Scaffold/Protein | Catalytic Motif | Key Research Finding | Reference |
|---|---|---|---|---|
| Proteolytic Activity | Cyclophilin | Asp-His-Ser | Successfully engineered a catalytic triad into a non-protease scaffold, inducing the ability to cleave X-Pro peptide bonds. | oup.com |
| Kemp Eliminase | Distinct Protein Scaffold (KE70) | His/Asp dyad with a Ser H-bond donor | Ensemble-based computational design created a highly efficient artificial enzyme, significantly more active than the initial design. | nih.gov |
| Esterase Activity | Human Carbonic Anhydrase III (HCAIII) | His dyad | Grafting a histidine dyad from a de novo design enhanced the native esterase activity of the enzyme. | nih.gov |
| Organophosphate Reactivity | De novo designed scaffolds | Ser-His-Asp | Computational design and yeast display optimization yielded proteins that react with organophosphates at rates comparable to natural serine hydrolases. | nih.gov |
Elucidation of Histidine Phosphorylation in Eukaryotic Systems
While serine, threonine, and tyrosine phosphorylation are extensively studied, histidine phosphorylation is an emerging area of focus in eukaryotic cell signaling. wikipedia.orgdrug-dev.com This reversible post-translational modification is central to "two-component" signal transduction systems, which are widespread in bacteria but also play critical roles in fungi, slime molds, and plants. nih.govbiologists.combiologists.comoup.com
These signaling pathways typically involve two main proteins:
Sensor Histidine Kinase: A transmembrane protein that senses an environmental signal (e.g., osmotic stress, hormones). wikipedia.orgacs.org Upon activation, it autophosphorylates on a conserved histidine residue within its kinase domain, using ATP as the phosphate (B84403) donor. biologists.comacs.org
Response Regulator: A cytoplasmic protein that receives the phosphoryl group from the histidine kinase. acs.org The phosphate is transferred to a conserved aspartate residue on the response regulator, which then activates downstream cellular responses, often by acting as a transcription factor. wikipedia.orgdrug-dev.com
In eukaryotes, these systems can be more complex, forming multi-step "phosphorelays" where the phosphate is shuttled between several proteins before reaching the final response regulator. drug-dev.commdpi.com These pathways regulate vital processes such as osmoregulation in yeast (Saccharomyces cerevisiae), cytokinin and ethylene (B1197577) responses in plants (Arabidopsis thaliana), and morphogenesis in fungi (Candida albicans). nih.govbiologists.comsemanticscholar.org In mammals, the proteins NME1 and NME2 are the primary identified histidine kinases, and their roles in regulating key cellular processes are under active investigation. drug-dev.com The instability of the phosphohistidine (B1677714) bond has made it challenging to study, but new techniques are enabling a deeper understanding of its importance in eukaryotic signaling. wikipedia.org
| Organism | Histidine Kinase(s) | Regulated Process | Significance | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | SLN1 | Osmoregulation | Controls the HOG1 MAP kinase pathway in response to osmotic stress. | nih.govbiologists.com |
| Arabidopsis thaliana (Plant) | ETR1, CKI1 | Hormone Signaling | Mediate responses to the plant hormones ethylene and cytokinin. | nih.govbiologists.com |
| Dictyostelium discoideum (Slime Mold) | DhkA | Development and Aggregation | Regulates cAMP levels, which control cell differentiation and spore formation. | nih.govsemanticscholar.org |
| Candida albicans (Fungus) | CHK1 | Morphogenesis and Virulence | Critical for the fungus's ability to resist human immune cells; a potential drug target. | wikipedia.org |
| Mammals | NME1, NME2 | Various Cellular Processes | Known mammalian histidine kinases involved in cell signaling, proliferation, and metastasis. | drug-dev.com |
Interdisciplinary Research Integrating Ser-His in Complex Biological Systems
Understanding the role of the Ser-His motif extends beyond single-molecule catalysis into the realm of network and systems biology. oup.com This interdisciplinary field integrates high-throughput "-omics" data (genomics, proteomics, metabolomics) with computational modeling to understand how individual components give rise to the complex behavior of living systems. nih.govnih.gov
The fundamental catalytic functions of the Ser-His dyad—peptide bond formation, hydrolysis, and phosphorylation—represent core processes within vast biological networks. nih.gov Integrating detailed biochemical knowledge of this motif into network models is crucial for several reasons:
Improving Network Accuracy: By understanding the specific interactions and catalytic potential of Ser-His containing proteins (e.g., kinases, proteases), researchers can build more accurate and predictive models of signal transduction pathways and protein-protein interaction networks. nih.gov
Modeling Disease States: Perturbations in these networks, such as mutations affecting a Ser-His catalytic site, can lead to disease. Systems biology approaches can model the downstream effects of such perturbations, helping to identify potential therapeutic targets. nih.gov
Understanding Evolutionary Design: The recurrence of the Ser-His motif across unrelated protein families is a classic example of convergent evolution. nih.gov Network biology provides tools to study how these catalytic modules have been integrated into different pathways across evolutionary time to create diverse biological functions. nih.gov
Future research will increasingly rely on a synergistic approach, where the detailed kinetic and mechanistic data from studies on Ser-His and its mimics (Section 7.1) and engineered variants (Section 7.2) serve as critical inputs for building and refining large-scale computational models of cellular networks. This integration allows scientists to connect the function of a simple dipeptide to the complex, emergent properties of entire biological systems.
Q & A
Q. What experimental methods are commonly used to validate Ser-His’s catalytic activity in DNA cleavage?
Ser-His’s catalytic activity is typically assessed via gel electrophoresis to visualize DNA strand breaks under neutral pH conditions . UV-spectroscopy monitors phosphate release during hydrolysis, while mass spectrometry confirms reaction intermediates. Molecular docking (e.g., AutoDock Vina) is employed to predict binding modes between Ser-His and DNA models like 5’-TpTpdC-3’ . Control experiments should include His-Ser isomers to test sequence specificity.
Q. How does pH influence Ser-His’s catalytic efficiency, and what experimental designs optimize this parameter?
Ser-His exhibits peak catalytic efficiency at pH 7–8, aligning with the pKa of histidine’s imidazole group (≈6.0–7.0) and serine’s hydroxyl nucleophilicity . Researchers should perform pH titration experiments (e.g., 3–12) with buffered solutions and quantify cleavage rates via HPLC or fluorometric assays. A table from pH-dependent studies shows:
| pH | Cleavage Efficiency (%) |
|---|---|
| 5 | 15 |
| 7 | 85 |
| 9 | 40 |
Data adapted from pH-efficiency curves in computational studies .
Q. What structural features of Ser-His enable its DNA-binding specificity?
DFT analyses reveal that protonated N-terminus and histidine’s imidazole form hydrogen bonds with DNA’s phosphate backbone, while serine’s hydroxyl group attacks the phosphodiester bond . Mutagenesis studies (e.g., Ser→Ala substitutions) confirm the necessity of these residues. Circular dichroism (CD) spectroscopy further validates conformational changes in DNA upon Ser-His binding.
Advanced Research Questions
Q. How do computational models resolve contradictions in Ser-His’s catalytic activity across experimental studies?
Discrepancies arise from variations in substrate design (e.g., single-stranded vs. duplex DNA) and solvent conditions. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model Ser-His’s flexibility and solvation effects, revealing that shorter DNA fragments (<15 bp) enhance cleavage due to reduced steric hindrance . Researchers should standardize substrates (e.g., 5’-TpTpdC-3’) and use free-energy perturbation (FEP) to compare binding affinities.
Q. Why do peptide dendrimers with Ser-His surface groups show reduced cleavage activity compared to monomeric Ser-His?
Despite high DNA-binding affinity, dendrimers’ large size restricts access to catalytic residues (e.g., steric hindrance from polylysine scaffolds) . Förster resonance energy transfer (FRET) assays with labeled DNA and size-exclusion chromatography (SEC) confirm reduced catalytic turnover. Advanced designs should optimize scaffold rigidity or incorporate spacers (e.g., PEG linkers) to enhance flexibility.
Q. What methodologies identify Ser-His analogs with enhanced catalytic activity and target specificity?
Combinatorial peptide libraries screened via phage display or yeast two-hybrid systems can identify variants (e.g., Thr-His, Cys-His) . Quantum mechanics/molecular mechanics (QM/MM) calculations predict transition states for phosphodiester hydrolysis, guiding rational design. Experimental validation includes kinetic assays (kcat/KM) and cross-linking studies to assess binding stability.
Q. How do researchers address conflicting data on Ser-His’s metal-independent catalytic mechanism?
Contradictions arise from trace metal contamination in buffers. Inductively coupled plasma mass spectrometry (ICP-MS) detects metal ions (e.g., Zn²⁺, Mg²⁺), while EDTA-controlled experiments confirm metal independence . Advanced studies use isotopically labeled Ser-His (e.g., ¹⁵N-histidine) in NMR to track proton transfer without metal coordination.
Methodological Guidelines
- Experimental Design : Include negative controls (e.g., scrambled peptides) and replicate assays ≥3 times to account for variability.
- Data Analysis : Use nonlinear regression (e.g., Michaelis-Menten kinetics) for rate constants and Bayesian statistics for uncertainty quantification.
- Computational Protocols : Validate docking poses with experimental mutagenesis data and apply solvent-accessible surface area (SASA) metrics to assess binding interfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
